

A Technical Guide to the Formation and Composition of Lignite Coal

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Compound of Interest

Compound Name: LIGNITE

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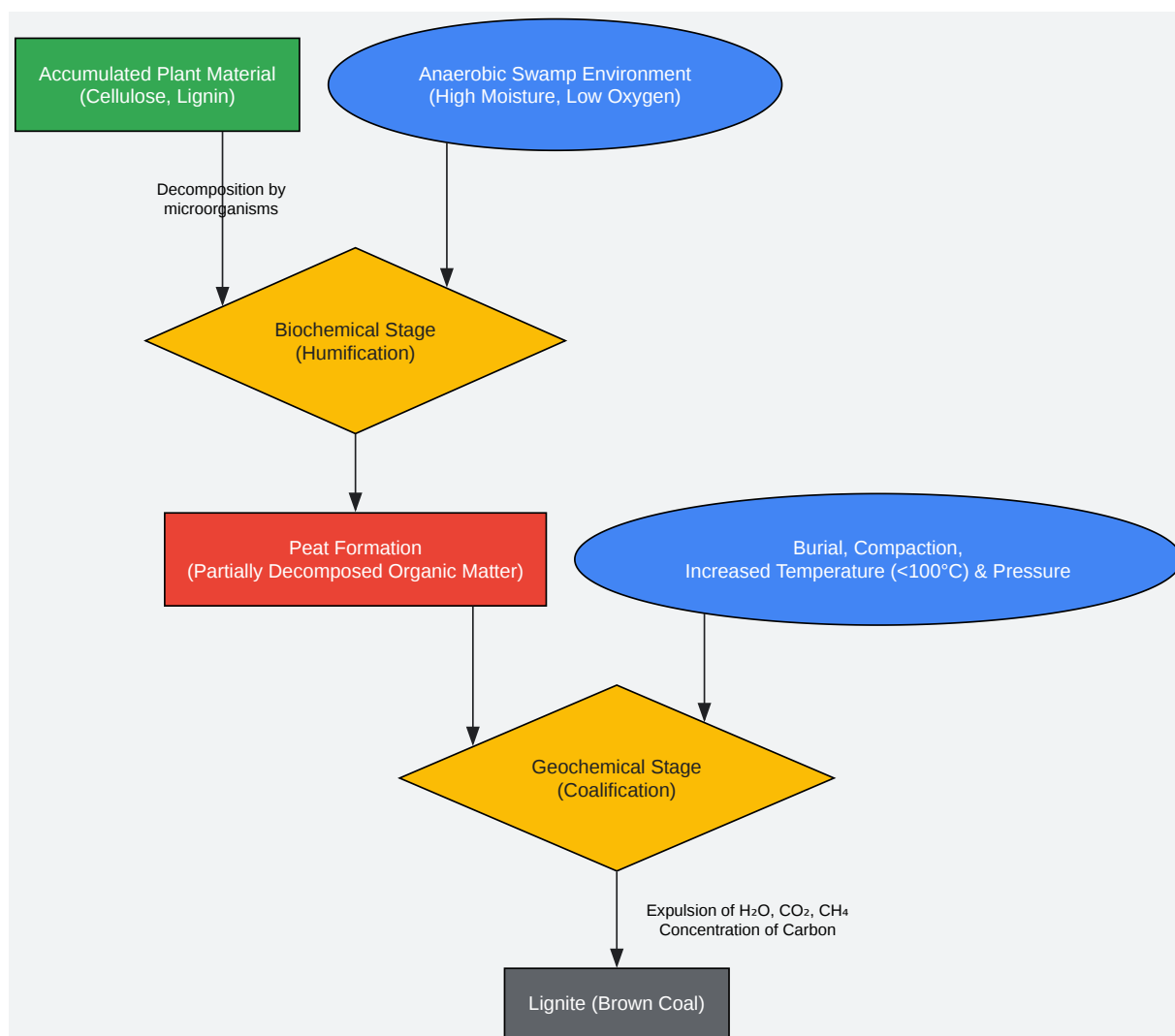
Introduction: **Lignite**, often referred to as brown coal, is a soft, brown, combustible sedimentary rock formed from the natural compression of partially decayed plant material, known as peat.[1][2] It represents the lowest rank of coal, characterized by a low carbon content (25-35% on an as-received basis), high moisture content (can be up to 75%), and a low heating value, typically ranging from 10 to 20 MJ/kg.[2][3] Despite its lower energy density compared to higher-rank coals, **lignite** is an abundant global resource, primarily used for steam-electric power generation in facilities located near the mines.[1][2] This guide provides a detailed examination of the complex processes governing **lignite**'s formation and its heterogeneous chemical and physical composition, tailored for a scientific audience.

The Formation of Lignite: A Two-Stage Process

The transformation of plant matter into **lignite**, a process known as coalification, occurs over millions of years under specific geological conditions. It is broadly divided into two distinct stages: biochemical and geochemical.[1]

1.1 Biochemical Stage: Peat Formation The initial phase begins with the accumulation of plant debris, primarily cellulose and lignin, in an anaerobic, water-saturated environment like a swamp.[1][4] The water protects the organic material from atmospheric oxygen, slowing down decomposition.[2] Anaerobic bacteria and fungi partially break down the plant matter, primarily by converting cellulose and lignin into humus.[1] This process, called humification, leads to the formation of humic acids, which further inhibit bacterial decay by lowering the pH.[1][2] The resulting water-logged, acidic, and partially decomposed organic material is known as peat.[1]

1.2 Geochemical Stage: Coalification to **Lignite** As layers of sand and mud are deposited on top of the peat bog, the accumulated weight causes compaction, expelling water and some volatile matter.[1] With deeper burial, the temperature and pressure increase. **Lignite** forms at temperatures below 100°C.[2] This stage involves further biochemical degradation and geochemical processes that continue the transformation.[2][3] Key chemical changes include a significant reduction in C=O (carbonyl) and C-O-R (ether) functional groups.[2] This entire process concentrates the carbon content, transforming the peat into **lignite**. [1] Most **lignite** deposits were formed during the Tertiary period, making them geologically younger than higher-rank coals.[1][2]



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Figure 1: The coalification pathway from plant material to **lignite**.

Physical and Chemical Composition of Lignite

Lignite's composition is highly variable and depends on the original plant material and the specific conditions of its formation. It is a complex macromolecular substance composed of organic matter (macerals) and inorganic mineral matter.[\[1\]](#)

2.1 Macromolecular Structure The organic structure of **lignite** is complex and not fully elucidated, but it is known to consist of aromatic and aliphatic components. The aromatic units are primarily naphthalene and anthracene/phenanthrene structures.[\[5\]](#)[\[6\]](#) These aromatic rings are interconnected by bridges such as methylene, ether linkages, and aliphatic rings.[\[5\]](#) Compared to higher-rank coals, **lignite** has a lower degree of aromatization.[\[7\]](#) Oxygen is a significant component, present mainly in ether, carboxyl, and carbonyl functional groups.[\[5\]](#)[\[6\]](#) Nitrogen is typically found in pyrrole and quaternary forms, while sulfur is often present as thiophene.[\[5\]](#)[\[6\]](#)

2.2 Quantitative Composition The composition of **lignite** is typically characterized by proximate and ultimate analyses, which provide quantitative data on its key components.

Table 1: Typical Proximate Analysis of **Lignite** (As-Received Basis)

Parameter	Value Range (%)	Description
Moisture Content	30 - 75%	High water content is a defining characteristic of lignite, reducing its heating value. [1] [2]
Volatile Matter	20 - 35%	Represents the portion of the coal that is driven off as gas or vapor when heated. [8] Lignite's high volatile content makes it easier to gasify. [1]
Ash Content	6 - 20%	The inorganic, incombustible residue left after burning. [1] [2]

| Fixed Carbon | 25 - 40% | The solid combustible residue remaining after volatile matter is removed. It is a primary contributor to the coal's heating value.[\[8\]](#) |

Table 2: Typical Ultimate (Elemental) Analysis of **Lignite** (Dry, Ash-Free Basis)

Element	Value Range (%)	Notes
Carbon (C)	60 - 75%	The principal energy-producing element. Lignite has the lowest carbon content among all coal ranks. [1] [9]
Hydrogen (H)	4 - 5.5%	Contributes to the heating value.
Oxygen (O)	15 - 30%	High oxygen content, primarily in functional groups, lowers the heating value.
Nitrogen (N)	0.5 - 2.5%	Contributes to NOx emissions during combustion.

| Sulfur (S) | 0.5 - 3.0% | Contributes to SOx emissions. The content is highly variable depending on the deposit.[\[1\]](#) |

Note: Values are generalized ranges and can vary significantly between different **lignite** deposits.

Table 3: Other Key Properties of **Lignite**

Property	Value Range	Unit
Calorific Value	10 - 20	MJ/kg
(As-Received)	4,000 - 8,300	BTU/lb

| Vitrinite Reflectance (%Ro) | < 0.4 | % |

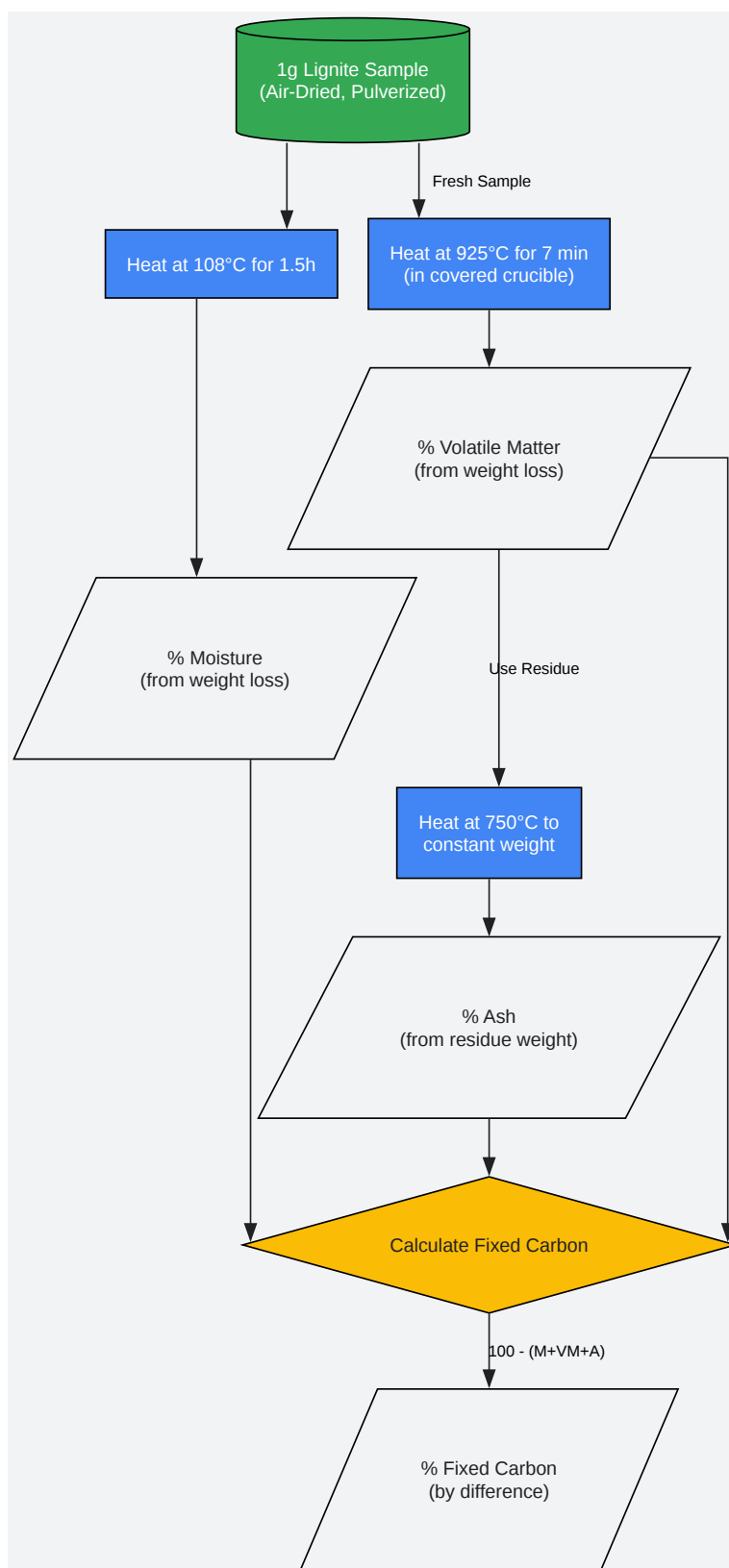
Experimental Protocols for Lignite Analysis

Standardized analytical methods are crucial for characterizing **lignite** and determining its quality and suitability for various applications. The following are summaries of key experimental protocols.

3.1 Proximate Analysis Proximate analysis determines the moisture, volatile matter, ash, and fixed carbon content of a coal sample.[8] The procedures are generally based on standards like ASTM D5142.[10]

- **Moisture Content:**
 - An accurately weighed sample of finely pulverized, air-dried coal (e.g., 1 gram) is placed in a shallow crucible.[11]
 - The sample is heated in an oven at a controlled temperature of $108 \pm 2^{\circ}\text{C}$ for approximately 1.5 hours.[10][11]
 - The crucible is cooled in a desiccator to prevent moisture reabsorption and then weighed.
 - The percentage loss in weight is calculated and reported as the moisture content.[11]
- **Volatile Matter:**
 - Approximately 1 gram of the moisture-free coal sample is weighed into a pre-weighed crucible with a close-fitting lid.
 - The crucible is placed in a muffle furnace preheated to $925 \pm 20^{\circ}\text{C}$. [12]
 - The sample is heated for exactly 7 minutes.[8][12]
 - The crucible is removed, cooled first on a metal plate and then in a desiccator, and weighed.
 - The weight loss, corrected for moisture, is calculated as the percentage of volatile matter.
- **Ash Content:**
 - The residue from the volatile matter determination (or a fresh 1-gram sample) is weighed into a crucible.

- The crucible is placed in a muffle furnace and heated gradually to a temperature of 700-750°C.[12]
 - Heating is continued until a constant weight is achieved (typically 30-60 minutes), indicating all combustible material has been burned off.[12]
 - The crucible is cooled in a desiccator and weighed. The weight of the remaining residue is reported as the percentage of ash.
- Fixed Carbon:
 - Fixed carbon is not determined directly by experiment. It is calculated by difference:
 - % Fixed Carbon = 100% - (% Moisture + % Volatile Matter + % Ash).[8][13]



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Figure 2: Experimental workflow for the proximate analysis of **lignite**.

3.2 Ultimate Analysis Ultimate analysis determines the elemental composition of **lignite**, specifically the weight percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O).^[10] This is typically performed using an instrumental elemental analyzer.

- A small, precisely weighed sample of coal is combusted in a controlled atmosphere of pure oxygen at a very high temperature.
- The combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a series of detectors.
- Infrared detectors are commonly used to measure CO₂ and H₂O, from which the percentages of C and H are calculated.
- A thermal conductivity detector is often used to measure N₂ after other gases are scrubbed.
- SO₂ can be measured by an infrared detector to determine the sulfur content.
- Oxygen is typically determined by difference: % O = 100% - (%C + %H + %N + %S + %Ash).

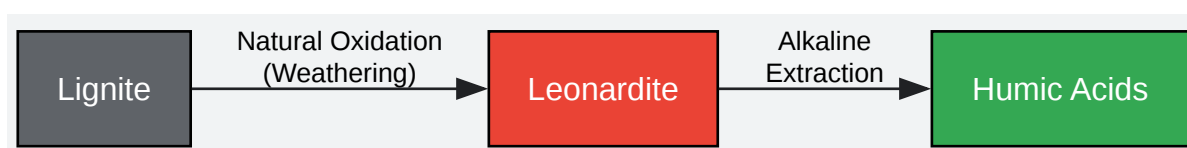
3.3 Petrographic Analysis Petrographic analysis involves the microscopic identification and quantification of the different organic constituents (macerals) and inorganic minerals in coal.

- A representative sample of crushed **lignite** is mounted in an epoxy or plaster resin block.^[14]
- The block is ground and polished to create a perfectly flat, highly reflective surface.
- The polished section is examined under a reflected-light microscope.
- Macerals (e.g., vitrinite, liptinite, inertinite) are identified based on their reflectance, color, and morphology.
- A point-counting procedure is used to determine the volume percentage of each maceral and mineral type. This involves analyzing at least 500 points on the sample surface.^[15]
- Vitrinite reflectance (%Ro), a key indicator of coal rank, is measured by comparing the light reflected from the vitrinite maceral to a standard of known reflectance.^[3]

Lignite-Derived Compounds of Interest

While primarily a fuel source, **lignite** is also a raw material for valuable chemical compounds, which may be of interest to drug development and material science professionals.

4.1 Humic Acids and Leonardite Leonardite is a naturally oxidized form of **lignite** that is exceptionally rich in humic acids.[1][2] Humic acids are complex, high molecular weight organic polymers. They are notable for their ability to chelate metal ions, stimulate biological processes, and act as soil conditioners.[2] Their complex structure, containing numerous functional groups like carboxyls and phenols, makes them a subject of interest for applications in agriculture, environmental remediation, and potentially as a source of novel bioactive molecules.



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Figure 3: Relationship between **lignite** and its valuable derivatives.

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